![molecular formula C10H7NO2 B1621409 2-(2-Furanoyl)pyridine CAS No. 93560-49-7](/img/structure/B1621409.png)
2-(2-Furanoyl)pyridine
Overview
Description
2-(2-Furanoyl)pyridine is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is also known by other names such as 2-(2-FUROYL)PYRIDINE and Methanone, 2-furanyl-2-pyridinyl .
Synthesis Analysis
The synthesis of 2-(2-Furanoyl)pyridine involves several methods . One method involves reaction conditions with Phenylselenyl bromide, oxygen, acetic acid in water, and dimethyl sulfoxide at 100 degrees Celsius for 22 hours . Another method involves the ring closure of 1,5-diketones and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 2-(2-Furanoyl)pyridine consists of a pyridine ring attached to a furan ring via a carbonyl group . The structure and atomic numbering of 2-(2-Furanoyl)pyridine can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Furanoyl)pyridine are complex and involve several steps . For instance, one reaction involves the use of Phenylselenyl bromide, oxygen, acetic acid in water, and dimethyl sulfoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Furanoyl)pyridine include its molecular formula (C10H7NO2), molecular weight (173.17), and its structure .Safety and Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only non-sparking tools, take precautionary measures against static discharge, and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
furan-2-yl(pyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWPXKINZWYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374699 | |
Record name | 2-(2-Furanoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furanoyl)pyridine | |
CAS RN |
93560-49-7 | |
Record name | 2-(2-Furanoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.